Dotap chloride

Description

Propriétés

IUPAC Name |

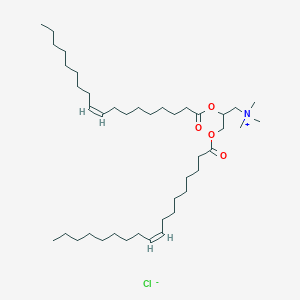

2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H80NO4.ClH/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41(44)46-39-40(38-43(3,4)5)47-42(45)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;/h20-23,40H,6-19,24-39H2,1-5H3;1H/q+1;/p-1/b22-20-,23-21-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSXTUUUQYQYKCR-LQDDAWAPSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H80ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

698.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132172-61-3 | |

| Record name | Dotap chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132172613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DOTAP CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3R78UC794Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Dotap Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dotap chloride (N-[1-(2,3-Dioleoyloxy)propyl]-N,N,N-trimethylammonium chloride) is a widely utilized cationic lipid essential for the non-viral delivery of nucleic acids in both in vitro and in vivo research.[1][2] Its efficacy as a transfection reagent stems from its unique molecular structure, enabling the formation of stable complexes with negatively charged molecules like DNA and RNA, and facilitating their entry into eukaryotic cells.[1][3][] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Physicochemical Properties and Lipoplex Formation

Dotap is an amphiphilic molecule characterized by a positively charged quaternary ammonium (B1175870) headgroup and two oleoyl (B10858665) fatty acid chains. This structure is fundamental to its function. The cationic headgroup electrostatically interacts with the anionic phosphate (B84403) backbone of nucleic acids, leading to the spontaneous formation of lipid-nucleic acid complexes known as lipoplexes. This process condenses and protects the nucleic acid cargo from degradation by nucleases.

The physicochemical properties of Dotap-containing liposomes and the resulting lipoplexes are critical determinants of transfection efficiency. These properties, including particle size, polydispersity index (PDI), and zeta potential, are influenced by the formulation, such as the molar ratio of Dotap to helper lipids (e.g., cholesterol or DOPE) and the charge ratio of cationic lipid to nucleic acid.

Quantitative Data Summary

The following tables summarize key quantitative data for Dotap-based liposomes and lipoplexes from various studies.

| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

| DOTAP/cholesterol (1:3 molar ratio) LNPs | ~200 | < 0.3 | +30 to +60 | |

| DOTAP-DOPC/DNA lipoplexes | ~200 | Not specified | Not specified | |

| Sonicated DOTAP liposomes | 350 | Broad | Not specified | |

| Extruded DOTAP liposomes (0.2 µm filter) | 180 | Narrow | Not specified | |

| Lipo-ATRA (DOTAP:cholesterol:ATRA 5:4:1) | 231 ± 2.35 | Not specified | +6.4 ± 1.19 | |

| DOTAP/DOPC liposomes | 110 ± 8 | Not specified | +50.3 ± 1.6 |

Table 1: Physicochemical Properties of Dotap-Based Formulations.

| Formulation | Cell Line | Transfection Efficiency | Reference |

| Non-PEGylated DOTAP/chol (1:3 molar ratio) LNP with mRNA | SK-OV-3 | 49.4 ± 2.12% | |

| R-DOTAP:cholesterol (1:1) with siRNA (50 nM, CR=5) | MCF-7 | ~80% knockdown | |

| S-DOTAP:cholesterol (1:1) with siRNA (50 nM, CR=5) | MCF-7 | Lower than R-enantiomer | |

| Racemic DOTAP:cholesterol (1:1) with siRNA (50 nM, CR=5) | MCF-7 | Lower than R-enantiomer |

Table 2: Transfection Efficiencies of Dotap-Based Formulations.

Mechanism of Cellular Uptake and Endosomal Escape

The positively charged surface of Dotap-containing lipoplexes facilitates their interaction with the negatively charged proteoglycans on the cell surface, initiating cellular uptake. The primary mechanism of internalization is endocytosis, which can involve clathrin-mediated pathways, caveolae-mediated pathways, or macropinocytosis.

Once inside the cell, the lipoplex is encapsulated within an endosome. For successful transfection to occur, the nucleic acid cargo must escape the endosome and enter the cytoplasm to avoid degradation in the lysosome. This endosomal escape is a critical and often rate-limiting step in non-viral gene delivery.

The "proton sponge" hypothesis is a widely accepted model for the endosomal escape of cationic lipid-based vectors. As the endosome matures, its internal pH drops due to the activity of proton pumps. The cationic lipids, like Dotap, can become protonated, leading to an influx of chloride ions and water, which causes osmotic swelling and eventual rupture of the endosomal membrane. Another proposed mechanism involves the interaction of the cationic lipids with anionic lipids in the endosomal membrane, leading to the formation of non-bilayer lipid phases that destabilize the membrane and allow the release of the nucleic acid into the cytoplasm. The presence of helper lipids like DOPE, which has a cone-like shape, can promote the formation of these non-bilayer structures.

Signaling Pathways and Cytotoxicity

While primarily known as a delivery vehicle, Dotap can also interact with and activate intracellular signaling pathways. Studies have shown that cationic lipids can induce the release of calcium from intracellular stores and stimulate the production of reactive oxygen species. In some cell types, Dotap has been observed to activate innate immune responses. It is important for researchers to be aware of these potential off-target effects.

The cytotoxicity of Dotap-based formulations is a significant consideration in their application. Cytotoxicity is generally dose-dependent and can be influenced by the formulation's composition, such as the molar ratio of Dotap to helper lipids. Higher concentrations of the cationic lipid are often associated with increased toxicity.

Experimental Protocols

Preparation of Dotap Liposomes by Thin-Film Hydration

This method is commonly used to prepare multilamellar vesicles (MLVs), which can be further processed to form small unilamellar vesicles (SUVs).

Materials:

-

This compound

-

Helper lipid (e.g., Cholesterol or DOPE)

-

Nuclease-free water or buffer (e.g., HEPES-buffered saline)

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Protocol:

-

Dissolve Dotap and the helper lipid in chloroform in a round-bottom flask at the desired molar ratio (e.g., 1:1).

-

Create a thin lipid film on the wall of the flask by removing the chloroform using a rotary evaporator under vacuum.

-

Further dry the lipid film under a stream of nitrogen gas to remove any residual solvent.

-

Hydrate the lipid film with nuclease-free water or buffer by vortexing or sonicating to form MLVs.

-

For a more uniform size distribution, the MLV suspension can be extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm) multiple times.

-

Store the prepared liposomes at 4°C.

References

Dotap Chloride: A Technical Guide to Nucleic Acid Transfection

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the pivotal role of 1,2-dioleoyl-3-trimethylammonium-propane (Dotap) chloride, a widely utilized cationic lipid, in the transfection of nucleic acids. This document provides a comprehensive overview of its mechanism of action, formulation strategies, and practical application in research and therapeutic development.

Core Principles of Dotap Chloride-Mediated Transfection

This compound is a synthetic, monocationic lipid that serves as an efficient non-viral vector for delivering negatively charged nucleic acids, such as plasmid DNA (pDNA), small interfering RNA (siRNA), and messenger RNA (mRNA), into eukaryotic cells.[1][2] Its effectiveness stems from its chemical structure, featuring a positively charged quaternary ammonium (B1175870) headgroup and two unsaturated oleoyl (B10858665) chains.[3][4]

The fundamental mechanism of this compound-mediated transfection involves the electrostatic interaction between the cationic lipid and the anionic phosphate (B84403) backbone of nucleic acids.[5] This interaction leads to the spontaneous self-assembly of these molecules into stable, positively charged complexes known as lipoplexes. The overall positive charge of the lipoplexes facilitates their interaction with the negatively charged cell membrane, initiating cellular uptake.

Formulation and Physicochemical Characterization of Dotap Lipoplexes

The efficiency and biocompatibility of this compound-based transfection are significantly influenced by the formulation of the lipoplexes. Helper lipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) and cholesterol, are frequently incorporated to enhance transfection efficacy. DOPE, with its fusogenic properties, is believed to facilitate the endosomal escape of the nucleic acid cargo, a critical step for successful delivery to the cytoplasm or nucleus. Cholesterol can improve the stability of the lipoplexes, particularly in the presence of serum.

The physicochemical properties of the resulting lipoplexes, including particle size, zeta potential (surface charge), and polydispersity index (PDI), are critical parameters that determine their transfection performance.

Quantitative Data on Dotap Lipoplex Formulations

The following tables summarize key quantitative data from various studies on this compound-based lipoplexes.

Table 1: Physicochemical Properties of Dotap-Based Liposomes and Lipoplexes

| Formulation (Molar/Weight Ratio) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

| DOTAP/DOPE (1:0) | Varies with concentration | - | Inversely correlated with size | |

| DOTAP/DOPE (3:1) | Varies with concentration | - | Inversely correlated with size | |

| DOTAP/DOPE (1:1) | Varies with concentration | - | Inversely correlated with size | |

| DOTAP/DOPE (1:3) | Varies with concentration | - | Inversely correlated with size | |

| DOTAP/cholesterol (1:1) | 108.2 ± 0.6 | < 0.2 | 28.21 ± 4.31 | |

| DOTAP/cholesterol LNPs | ~200 (after complexation with mRNA) | Increased after complexation | Decreased after complexation | |

| DOTAP-based cationic liposomes | 93 - 195 | 0.17 - 0.28 | +40 to +54 | |

| siRNA lipoplexes | 150 - 240 | 0.13 - 0.29 | +31 to +49 | |

| D2CH lipoplexes | 147.5 ± 2.89 | - | 12.26 ± 0.54 |

Table 2: Transfection Efficiency of Dotap-Based Lipoplexes

| Nucleic Acid | Cell Line | Formulation | Key Findings | Reference |

| pDNA (luciferase) | 293A | DOTAP with protamine sulfate (B86663) | Protamine sulfate enhanced transfection efficiency by a factor of 10 to 100. | |

| pDNA (GFP) | HuH7 | DOTAP:cholesterol (1:1) | 5.7% GFP-positive cells at 1 µg DNA and 8 µM lipid. | |

| pDNA (GFP) | HuH7 | AL-A12:DOTAP | 10.3% GFP-positive cells, showing a significant increase compared to DOTAP:cholesterol. | |

| mRNA (GFP) | SK-OV-3 | DOTAP/cholesterol (1:3) | Optimal for mRNA transfection at 62.5 µM lipid concentration without PEGylation (49.4 ± 2.12% GFP-expressing cells). | |

| siRNA (aromatase) | MCF-7 | R-enantiomer of DOTAP:cholesterol (1:1) | At 50nM siRNA and a charge ratio of 5, resulted in the highest aromatase silencing of 80%. |

Table 3: Cytotoxicity of Dotap-Based Formulations

| Cell Line | Formulation | Assay | Key Findings | Reference |

| CaSki | DOTAP | Multiple cytotoxicity assays | DOTAP at 10 µM showed good cell survival. Slight toxic effects were observed at 40 µM. | |

| SK-OV-3 | DOTAP/cholesterol LNPs | MTS assay | Cytotoxicity is positively correlated with the percentage of DOTAP and the overall lipid concentration. PEGylation improved viability. | |

| HeLa | DOTAP-DNA complexes | MTT assay | Cytotoxicity is dependent on the lipid to DNA ratio. |

Experimental Protocols

This section provides a generalized protocol for nucleic acid transfection using this compound. It is crucial to optimize these conditions for each specific cell type and nucleic acid.

Preparation of Dotap-Based Liposomes

-

Lipid Film Hydration:

-

Dissolve this compound and any helper lipids (e.g., DOPE, cholesterol) in chloroform (B151607) in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask's inner surface.

-

Further dry the film under vacuum for at least one hour to remove residual solvent.

-

Hydrate the lipid film with a suitable aqueous buffer (e.g., nuclease-free water, HBS) at a temperature above the lipid's phase transition temperature (for Dotap, this is typically done at room temperature or slightly above). Vortexing or gentle agitation facilitates the formation of multilamellar vesicles (MLVs).

-

-

Liposome (B1194612) Sizing (Optional but Recommended):

-

To obtain unilamellar vesicles (LUVs) with a more uniform size distribution, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

-

Formation of Dotap-Nucleic Acid Lipoplexes

-

Dilute the desired amount of nucleic acid in a serum-free and antibiotic-free cell culture medium or buffer (e.g., HBS).

-

In a separate tube, dilute the prepared Dotap liposome suspension in the same medium or buffer.

-

Gently mix the nucleic acid solution with the diluted liposome suspension. Do not vortex or centrifuge.

-

Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable lipoplexes. The optimal ratio of Dotap to nucleic acid (often expressed as a charge ratio, N/P) needs to be empirically determined for each system.

Transfection of Adherent Cells

-

Seed the cells in a multi-well plate to achieve a confluency of 50-80% at the time of transfection.

-

Gently add the lipoplex solution to the cells.

-

Incubate the cells with the lipoplexes for a period of 4-6 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂).

-

After the incubation period, replace the transfection medium with fresh, complete growth medium.

-

Assay for gene expression or knockdown at an appropriate time point post-transfection (typically 24-72 hours).

Cellular Uptake and Intracellular Trafficking

The entry of Dotap-nucleic acid lipoplexes into cells is a complex process primarily mediated by endocytosis. Studies have suggested the involvement of multiple pathways, including fluid-phase macropinocytosis and clathrin-dependent endocytosis.

Once internalized, the lipoplexes are enclosed within endosomes. A critical bottleneck in transfection is the subsequent escape of the nucleic acid from the endosome into the cytoplasm before it is degraded by lysosomal enzymes. The inclusion of fusogenic lipids like DOPE in the formulation is thought to promote this endosomal escape by destabilizing the endosomal membrane.

Visualizing the Process: Diagrams and Workflows

To better illustrate the key processes involved in this compound-mediated transfection, the following diagrams have been generated using the DOT language.

Diagram 1: Experimental Workflow for Dotap Transfection

Caption: A streamlined workflow for nucleic acid transfection using this compound.

Diagram 2: Cellular Uptake and Endosomal Escape Pathway

Caption: Proposed mechanism of Dotap-mediated nucleic acid delivery into a cell.

Conclusion

This compound remains a cornerstone of non-viral gene delivery due to its relative efficiency, ease of use, and versatility. A thorough understanding of its formulation parameters, physicochemical characteristics, and the cellular barriers to transfection is paramount for the successful design and execution of experiments in both basic research and the development of novel nucleic acid-based therapeutics. The data and protocols presented in this guide offer a solid foundation for researchers to harness the full potential of this compound in their work.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. polysciences.com [polysciences.com]

- 3. This compound | C42H80ClNO4 | CID 11636182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, (R)- | C42H80ClNO4 | CID 11629023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | Cationic lipids | TargetMol [targetmol.com]

The Amphipathic Architecture of Dotap Chloride: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, a comprehensive understanding of the foundational components of non-viral gene delivery systems is paramount. This technical guide delves into the core amphipathic structure of 1,2-dioleoyl-3-trimethylammonium-propane chloride (Dotap chloride), a widely utilized cationic lipid, and its implications for cellular delivery of nucleic acids.

This compound's efficacy as a transfection reagent is intrinsically linked to its unique molecular structure, which combines both hydrophilic (water-loving) and hydrophobic (water-fearing) properties. This dual nature, known as amphipathicity, is fundamental to its ability to self-assemble into liposomes and interact with both negatively charged genetic material and cellular membranes.[1][2][3]

The Molecular Blueprint of this compound

At its core, the this compound molecule is comprised of a positively charged quaternary ammonium (B1175870) headgroup and two unsaturated oleoyl (B10858665) hydrocarbon tails.[4][5] This distinct architecture dictates its function in gene delivery. The positively charged headgroup is crucial for its electrostatic interaction with the negatively charged phosphate (B84403) backbone of nucleic acids, such as plasmid DNA and siRNA, leading to the formation of stable complexes known as lipoplexes. Concurrently, the hydrophobic tails contribute to the stability of the liposomal structure and facilitate fusion with the lipid bilayer of cell membranes, a critical step for intracellular delivery.

The choice of the counterion, in this case, chloride, also influences the physicochemical properties of Dotap, affecting its hydration, solubility, and ultimately its biological activity.

Caption: Molecular structure of this compound.

Physicochemical Properties and Formulation Characteristics

The formulation of this compound into liposomes, often in combination with helper lipids like cholesterol or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), results in nanoparticles with specific physicochemical properties that are critical for their function. These properties are summarized in the table below.

| Property | Typical Range | Impact on Transfection |

| Particle Size (Z-average) | 100 nm - 250 nm | Smaller particles are generally favored for efficient cellular uptake. |

| Zeta Potential | +30 mV to +60 mV | A positive surface charge is crucial for binding to the negatively charged cell membrane. |

| Polydispersity Index (PDI) | < 0.3 | A lower PDI indicates a more homogenous population of lipoplexes, leading to more reproducible results. |

| Molar Ratio (Dotap:Helper Lipid) | 1:1, 2:1, 1:2, etc. | The ratio of Dotap to helper lipid can significantly influence transfection efficiency and cytotoxicity. |

Mechanism of Cellular Uptake and Intracellular Fate

The journey of a Dotap-based lipoplex from the extracellular environment to the cytoplasm involves a series of interactions with the cell. This process is primarily driven by endocytosis.

Caption: Cellular uptake pathway of Dotap-based lipoplexes.

The initial step involves the electrostatic attraction between the positively charged lipoplex and the negatively charged cell surface. Following this binding, the lipoplex is internalized by the cell through endocytosis, becoming encapsulated within an endosome. For the therapeutic payload to be effective, it must escape the endosome before it fuses with a lysosome, where the nucleic acid would be degraded. The cationic lipids within the liposome (B1194612) are thought to interact with anionic lipids in the endosomal membrane, leading to membrane destabilization and the release of the nucleic acid into the cytoplasm. The inclusion of fusogenic helper lipids like DOPE is known to enhance this endosomal escape.

Experimental Protocols

Preparation of Dotap Liposomes by Thin-Film Hydration

This is a common method for preparing multilamellar vesicles (MLVs), which can then be processed further to form small unilamellar vesicles (SUVs).

Materials:

-

This compound

-

Helper lipid (e.g., Cholesterol or DOPE)

-

Nuclease-free water or buffer (e.g., HEPES)

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Protocol:

-

Dissolve Dotap and the helper lipid in chloroform in a round-bottom flask at the desired molar ratio (e.g., 1:1).

-

Create a thin lipid film on the wall of the flask by removing the chloroform using a rotary evaporator under vacuum.

-

Further dry the lipid film under a stream of nitrogen gas to remove any residual solvent.

-

Hydrate the lipid film with nuclease-free water or buffer by vortexing or sonicating. This will form MLVs.

-

To form SUVs, the MLV suspension can be downsized by extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

-

Store the prepared liposomes at 4°C.

Formation of Dotap-Nucleic Acid Lipoplexes

Materials:

-

Prepared Dotap liposomes

-

Nucleic acid (e.g., siRNA, pDNA) stock solution

-

Serum-free cell culture medium (e.g., Opti-MEM) or buffer (e.g., HEPES)

Protocol:

-

In a sterile microfuge tube, dilute the required amount of nucleic acid stock solution in serum-free medium or buffer.

-

In a separate sterile microfuge tube, dilute the required amount of Dotap liposome suspension in serum-free medium or buffer to achieve the desired charge ratio (N/P ratio).

-

Add the diluted nucleic acid solution to the diluted liposome suspension and mix gently by pipetting. Do not vortex.

-

Incubate the mixture at room temperature for 10-15 minutes to allow for the formation of lipoplexes.

Cell Transfection with Dotap Lipoplexes

Materials:

-

Adherent cells seeded in a multi-well plate

-

Complete cell culture medium

-

Prepared Dotap-nucleic acid lipoplexes

Protocol:

-

One day before transfection, seed the cells in a multi-well plate so that they reach 50-70% confluency on the day of transfection.

-

Gently add the prepared lipoplex solution to the cells.

-

Incubate the cells with the lipoplexes for a specified period (e.g., 4-6 hours) at 37°C in a CO2 incubator.

-

After the incubation period, the medium containing the lipoplexes can be replaced with fresh complete cell culture medium.

-

The cells can be harvested and assayed for gene expression or knockdown at an appropriate time point post-transfection (e.g., 24-72 hours).

Signaling Pathways and Cytotoxicity

While effective for gene delivery, high concentrations of cationic lipids like Dotap can induce cellular stress and cytotoxicity. This is an important consideration in the design of delivery systems. The interaction of cationic lipids with cellular membranes can lead to the production of reactive oxygen species (ROS), which can cause oxidative stress and potentially trigger apoptotic pathways.

Caption: Potential cytotoxicity pathway of Dotap.

Conclusion

The amphipathic structure of this compound is the cornerstone of its utility as a cationic lipid for gene delivery. A thorough understanding of its molecular characteristics, physicochemical properties in liposomal formulations, and its interactions with cellular components is essential for the rational design and optimization of non-viral delivery systems. By carefully controlling formulation parameters and dosages, researchers can harness the potential of this compound while mitigating its cytotoxic effects, paving the way for more effective and safer therapeutic applications.

References

Dotap Chloride: A Comprehensive Technical Guide for Gene Therapy Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of non-viral gene therapy, cationic lipids have emerged as a cornerstone for the delivery of nucleic acids into cells. Among these, Dotap chloride (N-[1-(2,3-Dioleoyloxy)propyl]-N,N,N-trimethylammonium chloride) stands out as a widely utilized and effective transfection reagent. Its ability to form stable complexes with negatively charged genetic material, such as plasmid DNA and siRNA, and facilitate their entry into eukaryotic cells has made it an invaluable tool for researchers. This in-depth technical guide provides a comprehensive overview of this compound for beginners in gene therapy research, detailing its mechanism of action, experimental protocols, and key considerations for its successful application.

Core Concepts: The Chemistry and Mechanism of this compound

This compound is a cationic lipid characterized by a positively charged headgroup and a hydrophobic tail. This amphipathic structure is central to its function in gene delivery.

Chemical Structure:

-

Cationic Headgroup: A quaternary ammonium (B1175870) group that carries a permanent positive charge. This allows for strong electrostatic interactions with the negatively charged phosphate (B84403) backbone of nucleic acids.

-

Hydrophobic Tail: Composed of two oleoyl (B10858665) chains, which are unsaturated fatty acids. These lipid tails facilitate the formation of liposomes and their fusion with the cell membrane.

-

Linker: An ether linkage connects the headgroup to the hydrophobic tails.

The electrostatic interaction between the cationic headgroup of Dotap and the anionic nucleic acid molecules leads to the spontaneous self-assembly of these components into condensed, positively charged nanoparticles known as lipoplexes .

Mechanism of Gene Delivery

The journey of a gene delivered by this compound involves several critical steps, from lipoplex formation to transgene expression.

-

Lipoplex Formation: The process begins with the mixing of a this compound formulation with the nucleic acid cargo in an appropriate buffer. The electrostatic interactions drive the condensation of the nucleic acid and the formation of stable lipoplexes. The overall positive charge of these complexes is crucial for the subsequent steps.

-

Adsorption to the Cell Surface: The net positive charge of the lipoplexes facilitates their binding to the negatively charged proteoglycans on the surface of the cell membrane.

-

Cellular Uptake: The primary mechanism of entry into the cell is through endocytosis.[1] Studies have shown that both clathrin-mediated and caveolin-mediated endocytic pathways can be involved in the internalization of Dotap-based lipoplexes.[1]

-

Endosomal Escape: This is a critical and often rate-limiting step. Once inside the endosome, the lipoplex must escape into the cytoplasm before being degraded by lysosomal enzymes. The "proton sponge" effect, often attributed to other cationic polymers, is less prominent with lipids like Dotap. Instead, it is hypothesized that the cationic lipids in the lipoplex interact with the anionic lipids of the endosomal membrane, leading to membrane destabilization and the release of the nucleic acid into the cytoplasm. The inclusion of helper lipids like DOPE can enhance this process.

-

Nuclear Entry and Gene Expression: For plasmid DNA, the journey continues to the nucleus where the cellular machinery transcribes the gene into messenger RNA (mRNA), which is then translated into the desired protein. For siRNA, its activity occurs in the cytoplasm where it engages with the RNA-induced silencing complex (RISC) to mediate gene silencing.

Key Experimental Protocols

The successful application of this compound in gene therapy research hinges on the careful execution of experimental protocols. Below are detailed methodologies for the preparation of Dotap-based liposomes and a standard transfection procedure.

Preparation of Dotap-Based Liposomes

This protocol describes the thin-film hydration method, a common technique for preparing liposomes. Helper lipids such as DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) or cholesterol are often included to enhance transfection efficiency and stability.

Materials:

-

This compound

-

Helper lipid (e.g., DOPE, Cholesterol)

-

Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline)

-

Round-bottom flask

-

Rotary evaporator

-

Bath sonicator or extruder

-

Sterile glass vials

Procedure:

-

Lipid Dissolution: Dissolve this compound and the chosen helper lipid(s) in chloroform in a round-bottom flask. The molar ratio of the lipids should be optimized for the specific application (e.g., Dotap:DOPE 1:1 or Dotap:Cholesterol 1:1).

-

Thin Film Formation: Remove the chloroform using a rotary evaporator under vacuum. This will create a thin lipid film on the inner surface of the flask.

-

Drying: Further dry the lipid film under a stream of nitrogen gas or in a vacuum desiccator for at least 1 hour to remove any residual solvent.

-

Hydration: Hydrate the lipid film by adding a sterile, nuclease-free aqueous solution (water or buffer) and vortexing or gently swirling. The temperature of the hydrating solution should be above the phase transition temperature of the lipids.

-

Sonication/Extrusion: To create small unilamellar vesicles (SUVs), sonicate the lipid suspension in a bath sonicator until the solution becomes clear. Alternatively, for a more uniform size distribution, use a mini-extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm).

-

Storage: Store the prepared liposomes at 4°C.

Standard Transfection Protocol for Adherent Cells

This protocol is a general guideline for transfecting adherent cells in a 6-well plate format. Optimization of parameters such as cell density, DNA concentration, and Dotap:DNA ratio is crucial for each cell type.

Materials:

-

Adherent cells in culture

-

Complete culture medium (with serum and antibiotics)

-

Serum-free culture medium (e.g., Opti-MEM®)

-

Plasmid DNA (highly purified)

-

Prepared Dotap-based liposomes

-

Sterile microcentrifuge tubes

-

6-well tissue culture plates

Procedure:

-

Cell Seeding: The day before transfection, seed the cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.

-

Preparation of DNA Solution: In a sterile microcentrifuge tube, dilute 2-4 µg of plasmid DNA into a suitable volume (e.g., 100 µL) of serum-free medium. Mix gently.

-

Preparation of Dotap Solution: In a separate sterile microcentrifuge tube, dilute the appropriate amount of Dotap liposome (B1194612) suspension into the same volume of serum-free medium. The optimal Dotap:DNA ratio (w/w or charge ratio) needs to be determined empirically, but a starting point of 5:1 to 10:1 (Dotap:DNA) is common.

-

Lipoplex Formation: Add the diluted DNA solution to the diluted Dotap solution and mix gently by pipetting. Do not vortex. Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

-

Transfection:

-

Gently aspirate the culture medium from the cells.

-

Wash the cells once with sterile phosphate-buffered saline (PBS).

-

Add serum-free medium to the lipoplex solution to bring the final volume to 1 mL.

-

Add the lipoplex-containing medium dropwise to the cells.

-

Incubate the cells with the transfection medium for 4-6 hours at 37°C in a CO2 incubator.

-

-

Post-Transfection: After the incubation period, aspirate the transfection medium and replace it with fresh, complete culture medium.

-

Analysis: Assay for transgene expression 24-72 hours post-transfection.

Quantitative Data Presentation

The efficiency and safety of this compound-mediated transfection are influenced by various factors. The following tables summarize key quantitative data from published studies.

Table 1: Physicochemical Properties of Dotap-Based Lipoplexes

| Formulation (Molar Ratio) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

| DOTAP:DOPE (1:1) | ~150 | < 0.3 | +30 to +50 | [1] |

| DOTAP:Cholesterol (1:1) | 100 - 200 | < 0.2 | +40 to +60 | [2] |

| EPC:DOTAP:DOPE | 113 ± 1.5 | 0.19 ± 0.01 | +48.7 ± 13.9 | [3] |

| DOTAP:DMPC:CHOL:PEG-PE | 360 | - | +70.0 |

EPC: Egg Phosphatidylcholine, DMPC: 1,2-dimyristoyl-sn-glycero-3-phosphocholine, CHOL: Cholesterol, PEG-PE: Polyethylene glycol-phosphatidylethanolamine

Table 2: Transfection Efficiency of Dotap-Based Formulations in Various Cell Lines

| Cell Line | Formulation | Transfection Efficiency (%) | Reference |

| HEK293 | DOTAP/Cholesterol (1:3) | ~50% (GFP positive) | |

| HeLa | DOTAP:DOPE:Chol (50:25:25) | High (Luciferase assay) | |

| A549 | DOTAP:DOPE:Chol (50:25:25) | High (Luciferase assay) | |

| Murine Dendritic Cells | DOTAP-Cholesterol | Superior to DOTAP-DOPE | |

| Huh7 | DOTAP:DOPE (3:1) | Optimal | |

| COS7 | DOTAP:DOPE (1:1) | Optimal |

Table 3: Cytotoxicity of Dotap-Based Formulations

| Cell Line | Formulation | Cytotoxicity Assay | Key Finding | Reference |

| Various | DOTAP | MTT Assay | Generally low cytotoxicity | |

| HeLa, A549, SPC-A1 | DOTAP:DOPE:Chol | MTT Assay | >80% viability at a weight ratio of 30 | |

| HUVEC | PTX-loaded PC/DOTAP | MTT Assay | IC50 values provided | |

| PC3, M21 | Paclitaxel-loaded DOTAP/DOPC | Absorbance at 490 nm | Cytotoxicity detected |

PTX: Paclitaxel, PC: Phosphatidylcholine, DOPC: 1,2-dioleoyl-sn-glycero-3-phosphocholine

Mandatory Visualizations

Experimental Workflow for this compound-Mediated Transfection

Caption: Workflow of a typical gene transfection experiment using this compound.

Cellular Signaling Pathway of Dotap-Mediated Gene Delivery

Caption: Cellular pathway of gene delivery mediated by this compound lipoplexes.

Conclusion

This compound remains a robust and reliable tool for non-viral gene delivery in a research setting. Its straightforward mechanism of action, ease of use, and relatively low toxicity make it an excellent choice for researchers new to the field of gene therapy. However, as highlighted in this guide, successful transfection requires careful optimization of various parameters, including the formulation of the lipoplexes and the specific cell type being used. By understanding the core principles and following detailed experimental protocols, researchers can effectively harness the potential of this compound to advance their scientific investigations.

References

The Role of DOTAP Chloride in Lipid Nanoparticle Formulations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid-based therapeutics, most notably demonstrated by their use in mRNA vaccines. The composition of these LNPs is critical to their success, with each lipid component playing a specific role in the formulation's stability, delivery efficiency, and safety profile. Among the various classes of lipids utilized, cationic lipids are indispensable for encapsulating negatively charged nucleic acids and facilitating their cellular uptake. This technical guide provides an in-depth examination of DOTAP chloride (1,2-dioleoyl-3-trimethylammonium-propane chloride), a widely used cationic lipid in LNP formulations. We will explore its core functions, impact on LNP characteristics, and provide standardized experimental protocols for its application.

Core Function of this compound in LNPs

This compound's primary function within an LNP formulation is to provide a positive surface charge. This cationic nature is fundamental to its dual role in both the formation and function of the nanoparticle.

-

Nucleic Acid Encapsulation: The positively charged headgroup of this compound interacts electrostatically with the negatively charged phosphate (B84403) backbone of nucleic acids, such as mRNA and siRNA. This interaction is crucial for the condensation and subsequent encapsulation of the genetic payload within the lipid core of the nanoparticle during its formation.

-

Cellular Uptake and Endosomal Escape: Once the LNP reaches its target cell, the positive charge facilitates interaction with the negatively charged cell membrane, promoting cellular uptake, primarily through endocytosis. Inside the cell, within the endosome, DOTAP is believed to play a role in the "proton sponge" effect. The secondary amines on lipids like DOTAP can become protonated in the acidic environment of the late endosome. This influx of protons, along with counter-ions, leads to osmotic swelling and, ultimately, the rupture of the endosomal membrane. This allows the encapsulated nucleic acid to escape into the cytoplasm and exert its therapeutic effect.

Impact of this compound on LNP Physicochemical Properties

The inclusion and molar ratio of this compound in an LNP formulation significantly influence its key physicochemical properties. These parameters are critical for the stability, safety, and in vivo performance of the therapeutic agent.

| Property | Effect of this compound | Typical Values |

| Particle Size | The concentration of DOTAP can influence the final particle size. Higher concentrations can sometimes lead to smaller, more compact particles due to stronger nucleic acid condensation. | 80 - 200 nm |

| Zeta Potential | As a cationic lipid, this compound directly contributes to a positive zeta potential. The magnitude of the positive charge increases with higher molar ratios of DOTAP. | +30 to +60 mV |

| Encapsulation Efficiency | The electrostatic interaction provided by DOTAP is a primary driver of high encapsulation efficiency for nucleic acids. | > 90% |

| Polydispersity Index (PDI) | Formulations with optimized DOTAP content can achieve a low PDI, indicating a homogenous population of nanoparticles. | < 0.2 |

Experimental Protocols

LNP Formulation via Microfluidic Mixing

This protocol describes a common method for producing DOTAP-containing LNPs for nucleic acid delivery.

Materials:

-

This compound

-

Helper lipids (e.g., DOPE, Cholesterol)

-

PEG-lipid (e.g., DMG-PEG 2000)

-

Nucleic acid (e.g., mRNA, siRNA)

-

Ethanol (B145695) (200 proof, molecular grade)

-

Formulation buffer (e.g., citrate (B86180) buffer, pH 4.0)

-

Dialysis buffer (e.g., PBS, pH 7.4)

Protocol:

-

Lipid Stock Preparation: Dissolve this compound, helper lipids, and PEG-lipid in ethanol to achieve the desired molar ratio (e.g., 50:10:38.5:1.5 for DOTAP:DOPE:Cholesterol:PEG-lipid). The total lipid concentration in the ethanol phase is typically between 10-25 mM.

-

Aqueous Phase Preparation: Dissolve the nucleic acid in the formulation buffer at a specific concentration (e.g., 0.1-0.5 mg/mL).

-

Microfluidic Mixing: Utilize a microfluidic mixing device (e.g., NanoAssemblr). Set the flow rate ratio of the aqueous to organic (lipid) phase, typically at 3:1.

-

Nanoparticle Formation: Pump the lipid-ethanol solution and the nucleic acid-aqueous solution through the microfluidic device. The rapid mixing of the two phases leads to a change in solvent polarity, inducing the self-assembly of the lipids around the nucleic acid to form LNPs.

-

Dialysis: The resulting LNP solution is dialyzed against the dialysis buffer for at least 18 hours to remove the ethanol and exchange the buffer to a physiological pH.

-

Sterilization: Filter the final LNP formulation through a 0.22 µm sterile filter.

Initial Considerations for Using Dotap Chloride in Experiments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dotap chloride (1,2-dioleoyl-3-trimethylammonium-propane chloride) is a widely utilized cationic lipid essential for the non-viral delivery of nucleic acids and other negatively charged molecules into eukaryotic cells.[1][2][3] Its positive charge facilitates the encapsulation of genetic material, such as plasmids and siRNA, forming stable lipoplexes.[4][5] These complexes interact with and fuse to the negatively charged cell membrane, enabling the delivery of their cargo into the cytoplasm. This guide provides an in-depth overview of the initial considerations for using this compound in experimental settings, covering its physicochemical properties, cytotoxicity, and detailed protocols for its application.

Core Properties and Handling

A thorough understanding of this compound's properties is fundamental to its effective and safe use in the laboratory.

Physicochemical Properties

Quantitative data regarding the physical and chemical characteristics of this compound are summarized below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₄₂H₈₀ClNO₄ | |

| Molecular Weight | 698.5 g/mol | |

| Form | Powder | |

| Solubility | Soluble in Ethanol (~33 mg/ml), DMSO (~0.5 mg/ml), and Dimethyl Formamide (~5 mg/ml). Sparingly soluble in aqueous buffers. | |

| Storage Temperature | -20°C |

Liposome (B1194612) Characteristics

The characteristics of this compound-based liposomes are critical for successful transfection and are influenced by the formulation, including the presence of helper lipids and the charge ratio.

| Formulation | Particle Size (nm) | Zeta Potential (mV) | Polydispersity Index (PDI) | Reference |

| EPC/DOTAP/DOPE | 113 ± 1.5 | 48.7 ± 13.9 | 0.19 ± 0.01 | |

| DOPE/DOTAP (4:1) | 73.66 | 10.60 | 0.124 | |

| DOPE/DOTAP (2:1) | 77.18 | 25.03 | 0.131 | |

| DOTAP/chol (1:3) + mRNA | ~150 | ~30 | < 0.3 | |

| Lipo-ATRA (DOTAP/Cholesterol) | 231 ± 2.35 | 6.4 ± 1.19 | Not Reported |

Cytotoxicity Profile

The cytotoxicity of this compound is a crucial consideration and is dependent on the concentration, formulation, and cell type. While specific IC50 values vary widely across studies and cell lines, a general understanding of its toxic potential is necessary.

| Cell Line | Observation | Concentration/Ratio | Reference |

| MCF-7 | Minimal toxicity evident at 24h, but viability declines over 7 days. | Varies with charge ratio | |

| HEK 293T | Cell viability decreases significantly with higher charge ratios and certain helper lipids. | Charge Ratio (+/-) of 10 | |

| HeLa | Non-cytotoxic below a certain concentration. | < 150 µg/ml | |

| A549 | Cell viability is influenced by the N/P ratio and the nature of the cationic lipid. | N/P ratio of 10 showed ~70% decrease in viability with one formulation. | |

| HepG2 | Induces reactive oxygen species (ROS) and decreases cell viability in a dose-dependent manner. | Varies |

Experimental Protocols

Detailed methodologies are provided for the key experimental procedures involving this compound.

Preparation of Dotap Liposomes by Thin-Film Hydration

This common method is used to prepare multilamellar vesicles (MLVs), which can be further processed into small unilamellar vesicles (SUVs).

Materials:

-

This compound

-

Helper lipid (e.g., DOPE or Cholesterol)

-

Nuclease-free water or buffer (e.g., HEPES-buffered saline)

-

Rotary evaporator

-

Nitrogen or Argon gas

-

Bath sonicator

-

Vacuum pump

-

Glass vials with Teflon liners

-

Glass syringes

Protocol:

-

Dissolve this compound and the helper lipid (if used) in chloroform in a round-bottom flask at the desired molar ratio.

-

Create a thin lipid film on the wall of the flask by removing the chloroform using a rotary evaporator under vacuum.

-

Further dry the lipid film under a stream of nitrogen or argon gas to remove any residual solvent.

-

Place the flask on a vacuum pump for at least 15 minutes to ensure complete removal of the organic solvent.

-

Hydrate the lipid film with nuclease-free water or buffer by vortexing or sonicating. This will form MLVs.

-

For a more uniform size distribution, the MLV suspension can be sonicated in a bath sonicator until the solution becomes clear, indicating the formation of SUVs.

Cell Transfection with Dotap Liposomes

This protocol outlines the steps for transfecting cells with nucleic acids using pre-formed Dotap liposomes.

Materials:

-

Adherent cells seeded in a multi-well plate

-

Complete cell culture medium

-

Serum-free cell culture medium (e.g., Opti-MEM)

-

Prepared Dotap liposomes

-

Nucleic acid stock solution (e.g., plasmid DNA, siRNA)

Protocol:

-

One day prior to transfection, seed the cells in a multi-well plate to achieve 50-70% confluency on the day of transfection.

-

In a sterile tube, dilute the required amount of nucleic acid in serum-free medium.

-

In a separate sterile tube, dilute the appropriate amount of Dotap liposome suspension in serum-free medium.

-

Add the diluted nucleic acid to the diluted liposome suspension and mix gently by pipetting. Do not vortex.

-

Incubate the mixture at room temperature for 10-15 minutes to allow the formation of lipoplexes.

-

Remove the culture medium from the cells and wash once with serum-free medium.

-

Add the lipoplex-containing medium to the cells.

-

Incubate the cells with the lipoplexes for a period of 3 to 10 hours under their specific growth conditions.

-

After the incubation period, replace the transfection medium with fresh, complete culture medium.

-

Assay for gene expression or knockdown at an appropriate time point post-transfection (e.g., 24-72 hours).

Visualizations: Pathways and Workflows

Diagrams created using Graphviz (DOT language) illustrate key processes in this compound-mediated experiments.

References

- 1. Relating Toxicity to Transfection: Using Sphingosine To Maintain Prolonged Expression in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Systematic comparison of the functional physico-chemical characteristics and biocidal activity of microbial derived biosurfactants on blood-derived and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Liposome nano‐formulation with cationic polar lipid DOTAP and cholesterol as a suitable pH‐responsive carrier for molecular therapeutic drug (all‐trans retinoic acid) delivery to lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of DOTAP Chloride in Molecular Biology: A Technical Guide

For: Researchers, scientists, and drug development professionals.

Abstract

DOTAP chloride (N-[1-(2,3-Dioleoyloxy)propyl]-N,N,N-trimethylammonium chloride) has established itself as a cornerstone cationic lipid in molecular biology. Its ability to efficiently complex with negatively charged nucleic acids and facilitate their entry into cells has led to widespread applications in gene therapy, drug delivery, and vaccine development. This technical guide provides an in-depth exploration of the core applications of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of key mechanisms and workflows to empower researchers in their scientific endeavors.

Introduction to this compound

This compound is a synthetic, monocationic lipid that is widely used for the transfection of DNA, RNA, and other negatively charged macromolecules into eukaryotic cells.[1][2][3] Its structure, featuring a positively charged quaternary ammonium (B1175870) headgroup and two oleoyl (B10858665) fatty acid chains, is central to its function. This amphipathic nature allows DOTAP to self-assemble into liposomes in aqueous solutions. When mixed with nucleic acids, these cationic liposomes spontaneously encapsulate the negatively charged molecules through electrostatic interactions, forming stable complexes known as lipoplexes.[1][2] These lipoplexes can then interact with and fuse with the cell membrane, delivering their cargo directly into the cytoplasm. This mechanism offers a gentle and efficient method for introducing genetic material into cells, often with lower cytotoxicity compared to other transfection methods.

Core Applications

Transfection Reagent

The primary and most well-established application of this compound is as a transfection reagent. It is effective for both transient and stable transfection of a variety of nucleic acids, including plasmid DNA, RNA, and oligonucleotides. DOTAP-based formulations are valued for their high efficiency, reproducibility, and cost-effectiveness. Unlike some other transfection reagents, DOTAP can be effective in the presence of serum, which simplifies cell culture protocols.

Drug Delivery Systems

This compound is a key component in the formulation of lipid-based drug delivery systems, such as Lipid Nanoparticles (LNPs) and Nanostructured Lipid Carriers (NLCs). These nanoparticles can encapsulate therapeutic agents, protecting them from degradation and facilitating their targeted delivery to specific cells or tissues. The cationic nature of DOTAP enhances the interaction of these carriers with the negatively charged cell surface, promoting cellular uptake. For instance, DOTAP/DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) liposomes have been used to deliver paclitaxel (B517696) to prostate cancer and melanoma cell lines.

Vaccine Adjuvant

Emerging research has highlighted the potential of this compound as a potent vaccine adjuvant. Adjuvants are substances that enhance the immune response to an antigen. DOTAP-based liposomes can be formulated with protein antigens or nucleic acids encoding antigens to create vaccines. Unlike traditional adjuvants like aluminum salts, which primarily induce a humoral immune response, DOTAP has been shown to stimulate both humoral and cellular immune responses. This is achieved, in part, through the activation of the mitogen-activated protein kinase (MAPK) pathway in antigen-presenting cells, leading to a robust and specific immune response with potentially lower inflammatory side effects. The R-enantiomer of DOTAP has been identified as being more immunologically active.

Quantitative Data

The efficiency, stability, and cytotoxicity of DOTAP-based formulations are influenced by several factors, including the lipid composition, the ratio of cationic lipid to helper lipids, and the charge ratio of the lipoplex. The following tables summarize key quantitative data from various studies.

Table 1: Optimal Formulation Ratios for mRNA Delivery

| Parameter | Optimal Value | Cell Line | Notes | Reference |

| DOTAP:Cholesterol Molar Ratio | 1:3 | SK-OV-3 | Non-PEGylated LNP formulation showed the highest mRNA transfection efficiency. | |

| Lipid to mRNA Ratio | 62.5 µM lipid to 1 µg mRNA | SK-OV-3 | This ratio was found to be optimal for transfection efficiency. | |

| DSPE-PEG2000:DOTAP Molar Ratio | 1:40 to 1:4 | Not specified | This range had no significant effect on mRNA delivery and gene expression. Higher ratios led to lower transfection effects. |

Table 2: Cytotoxicity of DOTAP Formulations

| Formulation | Cell Line | IC50 Value | Notes | Reference |

| DOTAP/DOPC CLs with Paclitaxel | PC3 and M21 | Enhanced with increasing PTX content | Cytotoxicity was measured after 24 hours of treatment. | |

| Cationic Liposomes (CDA14 vs. CDO14) | NCI-H460 | 159.4 µg/mL (CDA14) vs. 340.5 µg/mL (CDO14) | Peptide-based lipids (CDO14) were found to be safer than quaternary ammonium lipids (CDA14). | |

| DOTAP/chol LNPs | SK-OV-3 | Positively correlated with DOTAP/chol molar ratio and lipid concentration | Higher DOTAP content and higher lipid concentrations led to greater cell death. PEGylation improved viability. |

Experimental Protocols

General Protocol for Adherent Cell Transfection with Plasmid DNA

This protocol is a general guideline and should be optimized for specific cell types and plasmids.

Materials:

-

This compound liposomal transfection reagent (e.g., 1 mg/mL solution)

-

Plasmid DNA of high purity

-

Adherent mammalian cell line (e.g., HEK293)

-

Complete cell culture medium (with serum)

-

Serum-free cell culture medium

-

Sterile microcentrifuge tubes

-

6-well culture plates

Procedure:

-

Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will allow them to reach 70-90% confluency on the day of transfection (e.g., 2 x 10^5 cells per well for HEK293).

-

Preparation of DOTAP-DNA Complexes:

-

In a sterile microcentrifuge tube, dilute 2.5 µg of plasmid DNA in 100 µL of serum-free medium. Mix gently.

-

In a separate sterile tube, dilute 5-10 µL of DOTAP reagent in 100 µL of serum-free medium. The optimal DOTAP:DNA ratio (µL:µg) should be determined empirically, with a starting point of 2:1 to 4:1.

-

Add the diluted DNA solution to the diluted DOTAP solution. Mix gently by pipetting and incubate at room temperature for 15-20 minutes to allow for lipoplex formation.

-

-

Transfection:

-

Gently aspirate the growth medium from the cells and wash once with sterile PBS.

-

Add 800 µL of serum-free medium to the tube containing the DOTAP-DNA complexes to bring the total volume to 1 mL.

-

Add the 1 mL of the complex-containing medium dropwise to each well.

-

-

Incubation:

-

Incubate the cells with the transfection complexes for 4-6 hours at 37°C in a 5% CO2 incubator.

-

After the incubation period, replace the transfection medium with fresh, complete growth medium.

-

-

Analysis:

-

Assay for gene expression 24-72 hours post-transfection, depending on the plasmid and protein expression dynamics.

-

Protocol for Formulation of DOTAP/Cholesterol Lipid Nanoparticles

This protocol describes the thin-film hydration method for preparing LNPs.

Materials:

-

This compound

-

Cholesterol

-

Hydration buffer (e.g., sterile water or PBS)

-

Rotary evaporator

-

Bath sonicator or extruder

Procedure:

-

Lipid Film Formation:

-

Dissolve DOTAP and cholesterol in chloroform at the desired molar ratio (e.g., 1:3) in a round-bottom flask.

-

Attach the flask to a rotary evaporator and remove the chloroform under vacuum to form a thin lipid film on the wall of the flask.

-

Continue to dry the film under vacuum for at least 1 hour to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film by adding the aqueous buffer and gently shaking. The total lipid concentration is typically around 1 mg/mL.

-

Allow the mixture to equilibrate overnight at 4°C.

-

-

Size Reduction:

-

To obtain a uniform size distribution, sonicate the lipid suspension in a bath sonicator or pass it through an extruder with membranes of a defined pore size.

-

-

Characterization:

-

Characterize the resulting LNPs for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

-

Visualizing Mechanisms and Workflows

DOTAP-Mediated Transfection Workflow

The following diagram illustrates the key steps involved in transfecting cells with nucleic acids using this compound.

Caption: Workflow for DOTAP-mediated transfection of nucleic acids into cells.

Mechanism of DOTAP-Mediated Cellular Uptake

This diagram depicts the proposed mechanism by which DOTAP lipoplexes deliver their nucleic acid cargo into the cytoplasm.

Caption: Proposed mechanism of cellular uptake for DOTAP-nucleic acid complexes.

DOTAP as a Vaccine Adjuvant Signaling Pathway

The following diagram illustrates the proposed signaling pathway activated by DOTAP as a vaccine adjuvant in antigen-presenting cells (APCs).

Caption: Signaling pathway for DOTAP's adjuvant effect in antigen-presenting cells.

Conclusion

This compound remains a versatile and indispensable tool in the molecular biologist's toolkit. Its applications, ranging from routine cell transfection to advanced drug delivery and vaccine formulation, underscore its significance in both basic research and translational science. By understanding the principles of its function, optimizing formulation parameters, and adhering to established protocols, researchers can effectively leverage the power of this compound to advance their scientific objectives. This guide provides a foundational resource to aid in the successful application of this pivotal cationic lipid.

References

The Dance of Charge: A Technical Guide to Dotap Chloride's Interaction with Nucleic Acids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental interactions between the cationic lipid 1,2-dioleoyl-3-trimethylammonium-propane (Dotap) chloride and negatively charged nucleic acids. Understanding these core principles is paramount for the rational design and optimization of non-viral gene delivery systems for therapeutic applications. This document provides a comprehensive overview of the mechanism of action, detailed experimental protocols, quantitative data on lipoplex characteristics, and a visual representation of the key processes involved.

The Core Interaction: Electrostatics at Play

Dotap chloride is a cationic lipid characterized by a positively charged quaternary ammonium (B1175870) headgroup and two unsaturated oleoyl (B10858665) chains.[1][2][3] This positive charge is the driving force behind its interaction with the negatively charged phosphate (B84403) backbone of nucleic acids, such as plasmid DNA (pDNA), messenger RNA (mRNA), and small interfering RNA (siRNA).[1][4] This electrostatic attraction leads to the spontaneous self-assembly of Dotap and nucleic acids into condensed, nanoparticle structures known as lipoplexes.

The formation of these lipoplexes is a critical first step in the delivery process. It serves to:

-

Condense and protect the nucleic acid: The lipid bilayer encapsulates the nucleic acid, shielding it from enzymatic degradation by nucleases present in the extracellular environment and within the cell.

-

Facilitate cellular uptake: The net positive charge of the lipoplex promotes interaction with the negatively charged proteoglycans on the surface of cell membranes, initiating cellular internalization.

The overall process of Dotap-mediated nucleic acid delivery can be broken down into several key stages, each presenting its own set of challenges and opportunities for optimization.

Physicochemical Characteristics of Dotap Lipoplexes

The efficiency of gene delivery is intrinsically linked to the physicochemical properties of the Dotap-nucleic acid lipoplexes. These properties are highly dependent on the formulation parameters, including the lipid composition (the presence of helper lipids), the charge ratio of cationic lipid to nucleic acid, and the preparation method.

Data Presentation: A Comparative Analysis

The following tables summarize quantitative data from various studies on the particle size (Z-average diameter), zeta potential (a measure of surface charge), and transfection efficiency of different Dotap-based lipoplex formulations.

Table 1: Physicochemical Properties of Dotap-based Liposomes and Lipoplexes

| Cationic Lipid | Helper Lipid(s) | Molar Ratio (Cationic:Helper) | Nucleic Acid | Charge Ratio (+/-) | Particle Size (nm) | Zeta Potential (mV) | Polydispersity Index (PDI) | Reference(s) |

| Dotap | DOPE | 1:1 | siRNA | 4:1 | 179.1 ± 5.7 | +42.8 ± 1.5 | 0.16 ± 0.01 | |

| Dotap | Cholesterol | 1:1 | - | - | 108.2 ± 0.6 | +28.21 ± 4.31 | < 0.2 | |

| Dotap | Cholesterol | 1:3 | mRNA | - | ~200 | - | - | |

| Dotap | DOPE | 1:1 | pDNA | 1 | 7121 ± 942.2 | -2.8 ± 0.85 | - | |

| Dotap | DOPE | 1:1 | pDNA | 10 | 1477 ± 100.3 | +14.8 ± 1.49 | - | |

| Dotap | DOPE | 1:1 | pDNA | 25 | 727 ± 74.0 | +26.1 ± 2.05 | - | |

| Dotap | DOPE | 1:1 | pDNA | 50 | 561 ± 29.7 | +38.7 ± 0.89 | - | |

| Dotap | DSPE | - | siRNA | 4:1 | 216.3 ± 27.3 | +48.7 ± 2.7 | 0.19 ± 0.07 | |

| Dotap | DPPE | - | siRNA | 4:1 | 163.7 ± 6.5 | +41.1 ± 0.7 | 0.21 ± 0.01 | |

| Dotap | DMPE | - | siRNA | 4:1 | 184.0 ± 5.6 | +47.8 ± 2.2 | 0.20 ± 0.01 | |

| Dotap | DSPC | - | siRNA | 4:1 | 228.7 ± 1.5 | +32.2 ± 0.7 | 0.26 ± 0.00 | |

| Dotap | DPPC | - | siRNA | 4:1 | 200.8 ± 2.8 | +26.6 ± 2.8 | 0.23 ± 0.00 | |

| Dotap | DMPC | - | siRNA | 4:1 | 240.5 ± 1.9 | +31.3 ± 1.1 | 0.28 ± 0.02 | |

| Dotap | DOPC | - | siRNA | 4:1 | 227.3 ± 4.1 | +35.2 ± 0.1 | 0.25 ± 0.00 | |

| Dotap | POPC | - | siRNA | 4:1 | 233.1 ± 3.0 | +31.3 ± 0.6 | 0.28 ± 0.01 |

Note: This table is a compilation of data from multiple sources and experimental conditions may vary.

Table 2: Transfection Efficiency of Various Dotap Formulations

| Cationic Lipid | Helper Lipid | Molar Ratio (Cationic:Helper) | Cell Line | Nucleic Acid | Transfection Efficiency (%) | Reference(s) |

| Dotap | Cholesterol | 1:3 (non-PEGylated) | SK-OV-3 | mRNA | 49.4 ± 2.12 | |

| Dotap | Cholesterol | 1:2 (PEGylated) | SK-OV-3 | mRNA | ~25 | |

| Dotap | DOPE | 1:1 | CaCo-2 | pDNA | ~10-20 | |

| Dotap | DOPE | 1:1 | HEK293 | pDNA | ~60-70 | |

| Dotap | Cholesterol | - | HuH7 | pDNA (minicircle) | 13.2 | |

| AL-A12 + Dotap | Cholesterol | - | HuH7 | pDNA (minicircle) | 31.5 |

Experimental Protocols

This section provides detailed methodologies for the preparation of Dotap-based liposomes, the formation of lipoplexes with nucleic acids, and a general protocol for cell transfection.

Preparation of Dotap-based Liposomes

Several methods can be employed to prepare Dotap-containing liposomes. The choice of method can influence the size, lamellarity, and stability of the resulting vesicles.

Method 1: Thin-Film Hydration followed by Extrusion

This is a widely used method for producing unilamellar vesicles of a defined size.

-

Materials:

-

This compound

-

Helper lipid (e.g., DOPE or Cholesterol)

-

Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline)

-

Round-bottom flask

-

Rotary evaporator

-

Nitrogen gas source

-

Liposome (B1194612) extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

-

Protocol:

-

Dissolve Dotap and the helper lipid in chloroform at the desired molar ratio in a round-bottom flask.

-

Create a thin lipid film on the inner surface of the flask by removing the chloroform using a rotary evaporator under reduced pressure.

-

Further dry the lipid film under a stream of nitrogen gas to remove any residual solvent.

-

Hydrate the lipid film by adding sterile, nuclease-free water or buffer and agitating (e.g., vortexing or sonicating) to form multilamellar vesicles (MLVs).

-

To obtain small unilamellar vesicles (SUVs) with a uniform size, pass the MLV suspension through a liposome extruder equipped with a polycarbonate membrane of a defined pore size (e.g., 100 nm) for a specific number of passes (typically 11-21 times).

-

Store the prepared liposomes at 4°C.

-

Method 2: Ethanol (B145695) Injection

This method is rapid and can produce small liposomes.

-

Materials:

-

This compound

-

Helper lipid(s)

-

Ethanol

-

Sterile, nuclease-free water or buffer

-

-

Protocol:

-

Dissolve the lipids (Dotap and helper lipids) in ethanol.

-

Rapidly inject the ethanolic lipid solution into a stirred aqueous phase (water or buffer).

-

The rapid dilution of ethanol causes the lipids to precipitate and self-assemble into liposomes.

-

The residual ethanol can be removed by dialysis or evaporation.

-

Formation of Dotap-Nucleic Acid Lipoplexes

The formation of stable lipoplexes is crucial for successful transfection. The charge ratio of positive charges from the cationic lipid to negative charges from the nucleic acid's phosphate backbone (N/P ratio) is a key parameter to optimize.

-

Materials:

-

Prepared Dotap-based liposomes

-

Nucleic acid (pDNA, mRNA, or siRNA) stock solution

-

Serum-free cell culture medium (e.g., Opti-MEM) or a suitable buffer (e.g., HBS)

-

-

Protocol:

-

In a sterile tube, dilute the required amount of nucleic acid in serum-free medium or buffer.

-

In a separate sterile tube, dilute the appropriate amount of Dotap liposome suspension in the same serum-free medium or buffer to achieve the desired N/P ratio.

-

Add the diluted nucleic acid solution to the diluted liposome suspension.

-

Mix gently by pipetting up and down. Do not vortex.

-

Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable lipoplexes.

-

Cell Transfection Protocol (General)

This protocol provides a general guideline for transfecting adherent cells in a 6-well plate format. Optimization is essential for each cell type and nucleic acid.

-

Materials:

-

Adherent cells

-

Complete cell culture medium (with or without serum)

-

Prepared Dotap-nucleic acid lipoplexes

-

Phosphate-buffered saline (PBS)

-

-

Protocol:

-

Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transfection.

-

Transfection: a. Gently aspirate the culture medium from the cells. b. Wash the cells once with sterile PBS. c. Add serum-free medium to the tube containing the prepared lipoplexes to the desired final volume. d. Add the lipoplex-containing medium dropwise to the cells. e. Gently rock the plate to ensure even distribution.

-

Incubation: Incubate the cells with the transfection complexes for 4-6 hours at 37°C in a humidified CO2 incubator.

-

Post-transfection: After the incubation period, replace the transfection medium with fresh, complete culture medium.

-

Assay: Analyze for gene expression or knockdown at an appropriate time point (e.g., 24-72 hours) post-transfection.

-

Visualizing the Pathway: From Complex to Cytosol

The journey of a nucleic acid delivered by Dotap is a multi-step process. The following diagrams, generated using the DOT language, illustrate the key experimental workflows and the proposed signaling pathway for cellular uptake and endosomal escape.

Experimental Workflow: Lipoplex Formation and Transfection

Caption: Workflow for Dotap-mediated nucleic acid delivery.

Cellular Uptake and Endosomal Escape Pathway

Caption: Cellular uptake and endosomal escape of Dotap lipoplexes.

The prevailing model for the endosomal escape of Dotap-based lipoplexes involves the interaction between the cationic lipids of the lipoplex and the anionic lipids present in the endosomal membrane. This interaction can lead to the destabilization of the endosomal membrane. Helper lipids, such as DOPE, play a crucial role in this process. DOPE has a conical shape and can promote the formation of non-bilayer lipid structures, such as the inverted hexagonal (HII) phase, which disrupts the endosomal membrane and facilitates the release of the nucleic acid cargo into the cytoplasm.

Conclusion

This compound remains a cornerstone of non-viral gene delivery due to its straightforward mechanism of action and amenability to formulation optimization. The electrostatic interaction with nucleic acids drives the formation of protective lipoplexes that can efficiently enter cells. The success of transfection, however, is critically dependent on overcoming the endosomal barrier. By carefully selecting helper lipids and optimizing formulation parameters such as the charge ratio, researchers can significantly enhance the efficiency of Dotap-mediated nucleic acid delivery. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for the development of next-generation gene therapies. Further research into the intricate molecular mechanisms of endosomal escape will undoubtedly pave the way for even more effective and targeted delivery systems.

References

- 1. The role of the helper lipid on the DNA transfection efficiency of lipopolyplex formulations. - UCL Discovery [discovery.ucl.ac.uk]

- 2. biontex.com [biontex.com]

- 3. Liposome nano‐formulation with cationic polar lipid DOTAP and cholesterol as a suitable pH‐responsive carrier for molecular therapeutic drug (all‐trans retinoic acid) delivery to lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Physicochemical characterization and purification of cationic lipoplexes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for DOTAP Chloride-Mediated Transfection

For Researchers, Scientists, and Drug Development Professionals

Introduction

DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) chloride is a widely utilized cationic lipid for the transfection of nucleic acids, such as plasmid DNA and RNA, into eukaryotic cells.[1][2] Its positive charge facilitates the formation of complexes with negatively charged nucleic acids, enabling their delivery across the cell membrane.[3][4] This document provides a detailed, step-by-step protocol for performing DOTAP chloride-mediated transfection, along with data tables for optimization and diagrams illustrating the workflow and mechanism of action. This method is noted for its efficiency and gentle handling of cells, often showing high transfection rates both in the presence and absence of serum.[5]

Mechanism of Action

DOTAP-mediated transfection begins with the electrostatic interaction between the positively charged DOTAP liposomes and the negatively charged phosphate (B84403) backbone of the nucleic acid. This interaction leads to the formation of stable, condensed complexes known as lipoplexes. The net positive charge of these lipoplexes facilitates their binding to the negatively charged proteoglycans on the cell surface. Subsequently, the lipoplexes are internalized by the cell, primarily through endocytosis. Once inside the endosome, the lipoplex must escape into the cytoplasm to release its nucleic acid cargo. For plasmid DNA, the genetic material must then be transported to the nucleus for gene expression to occur.

Caption: Mechanism of DOTAP-mediated nucleic acid transfection.

Experimental Protocols

This section outlines the step-by-step procedures for preparing DOTAP liposomes (if not using a pre-formulated solution) and performing the transfection.

I. Preparation of Cationic Liposomes (Thin-Film Hydration Method)

This protocol is for researchers preparing their own DOTAP liposomes. If using a commercial DOTAP transfection reagent, you may proceed to section II.

-

Lipid Preparation : Dissolve this compound and a helper lipid (e.g., DOPE or cholesterol) in chloroform (B151607) to a working concentration of 1-10 mg/mL. Common molar ratios of DOPE to cationic lipid are 1:1 and 3:1.

-

Mixing : In a glass vial, aliquot the desired amounts of each lipid solution.

-

Solvent Evaporation : Evaporate the chloroform under a gentle stream of nitrogen or argon gas. This will form a thin lipid film on the bottom of the vial.

-

Vacuum Drying : Place the vial under a vacuum for 10-15 minutes to remove any residual solvent.

-

Hydration : Re-suspend the lipid film in sterile, distilled water to a concentration that is twice the final desired concentration.

-

Sonication : Bath sonicate the lipid dispersion for 2-5 minutes until the solution becomes clear.

-

Buffer Addition : Add an equal volume of a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) and sonicate for an additional 2 minutes.

-

Sterilization (Optional) : The liposome solution can be sterilized by passing it through a 0.22 µm filter.

II. Step-by-Step Transfection Protocol

This protocol is a general guideline and should be optimized for specific cell types and nucleic acids. The example below is for a 6-well plate format.

-

Cell Seeding : The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency on the day of transfection. For HEK293 cells, a density of 2 x 10^5 cells per well is a good starting point.

-

Nucleic Acid Dilution : In a sterile tube, dilute 2.5 µg of plasmid DNA into a serum-free medium or buffer (e.g., HBS) to a final volume of 50-100 µL. Mix gently.

-

DOTAP Reagent Dilution : In a separate sterile tube, dilute 5-20 µl of the DOTAP reagent in a serum-free medium or buffer to a final volume of 50-100 µL.

-

Lipoplex Formation : Add the diluted nucleic acid solution to the diluted DOTAP reagent. Mix gently by pipetting up and down several times. Do not vortex or centrifuge .

-

Incubation : Incubate the mixture for 10-20 minutes at room temperature to allow for the formation of lipoplexes.

-

Transfection :

-

Gently wash the cells once with sterile PBS or serum-free medium.

-

Add 800 µL of serum-free medium to the tube containing the lipoplexes to bring the total volume to 1 mL.

-

Add the 1 mL of the lipoplex-containing medium dropwise to each well.

-

Gently rock the plate to ensure even distribution.

-

-

Incubation with Cells : Incubate the cells with the transfection mixture for 3-10 hours at 37°C in a CO2 incubator. The optimal incubation time can vary and may extend up to 72 hours for some cell types without significant cytotoxicity.

-

Medium Replacement : After the incubation period, replace the transfection medium with a fresh, complete growth medium.

-

Post-Transfection Analysis : Incubate the cells for 24-72 hours post-transfection before assaying for transgene expression.

Caption: Experimental workflow for this compound transfection.

Data Presentation: Optimization Parameters